4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione: is a complex organic compound with a molecular formula of C9H11N5S2 and a molecular weight of 253.35 g/mol. This compound features a thiazole ring, a triazole ring, and an allyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione . Common synthetic routes include:
Thiazole Formation: : Reacting a suitable thioamide with chloroacetic acid or its derivatives under acidic conditions to form the thiazole ring.
Triazole Formation: : Using a cyclization reaction involving hydrazine and a suitable diketone or aldehyde to form the triazole ring.
Allylation: : Introducing the allyl group through an allylation reaction using allyl halides or allyl acetate in the presence of a base.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to optimize yield and purity. The use of catalysts and specific reaction conditions tailored to large-scale production can enhance efficiency and reduce by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can convert the thione group to a sulfone or sulfoxide.
Reduction: : Reduction reactions can reduce the thiazole or triazole rings.
Substitution: : Substitution reactions can replace the allyl group with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Sulfones or sulfoxides.
Reduction: : Reduced thiazole or triazole derivatives.
Substitution: : Derivatives with different functional groups replacing the allyl group.
Scientific Research Applications
This compound has diverse applications in scientific research, including:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: : Explored for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione: is unique due to its combination of thiazole, triazole, and allyl groups. Similar compounds include:
Thiazole derivatives: : Compounds containing the thiazole ring, such as thiazole-4-carboxylic acid.
Triazole derivatives: : Compounds containing the triazole ring, such as 1,2,4-triazole-3-thiol.
Allyl derivatives: : Compounds containing the allyl group, such as allylamine.
These compounds share structural similarities but differ in their functional groups and biological activities.
Properties
IUPAC Name |
3-[(2-amino-1,3-thiazol-4-yl)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5S2/c1-2-3-14-7(12-13-9(14)15)4-6-5-16-8(10)11-6/h2,5H,1,3-4H2,(H2,10,11)(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRKOLIHHIEQIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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